Benzyl 4,5-diamino-5-oxopentanoate
Description
Benzyl 4,5-diamino-5-oxopentanoate is a synthetic organic compound featuring a benzyl ester group attached to a modified pentanoate backbone. The molecule is distinguished by the presence of two amino groups at the 4- and 5-positions and a ketone (oxo) group at the 5-position.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27 g/mol |
IUPAC Name |
benzyl 4,5-diamino-5-oxopentanoate |
InChI |
InChI=1S/C12H16N2O3/c13-10(12(14)16)6-7-11(15)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8,13H2,(H2,14,16) |
InChI Key |
RHKPFPFNUDBBOM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)CCC(C(=O)N)N |
sequence |
X |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s closest structural analogues include aliphatic and aromatic benzoate esters, as well as benzyl-containing pharmaceuticals. Key comparisons are summarized below:
Key Observations:
- Functional Group Complexity: Unlike methyl benzoate or phenyl benzoate, which possess only an ester group, the target compound’s amino and oxo groups enhance polarity, likely increasing water solubility and hydrogen-bonding capacity.
- Benzyl Group : Shared with benzyl alcohol and benzathine benzylpenicillin, the benzyl moiety may influence metabolic pathways (e.g., hydrolysis to release benzyl alcohol) .
Physicochemical Properties
- Solubility: The amino groups in the target compound are expected to improve aqueous solubility compared to non-polar analogues like methyl benzoate or isopropyl benzoate .
- Stability : The ketone group may introduce susceptibility to nucleophilic attack or redox reactions, unlike simpler esters such as cis-3-hexenyl benzoate .
Metabolic and Toxicological Profiles
- Metabolism: Similar to benzyl alcohol, the benzyl ester in the target compound may undergo hydrolysis to release benzyl alcohol, which is metabolized to benzoic acid and conjugated with glycine or glucuronic acid . However, the presence of amino groups could introduce alternative pathways, such as deamination or urea cycle interactions.
- Toxicity: Benzyl alcohol is associated with respiratory and dermal irritation , but the amino and oxo groups in the target compound might mitigate these effects by altering bioavailability or metabolic clearance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
